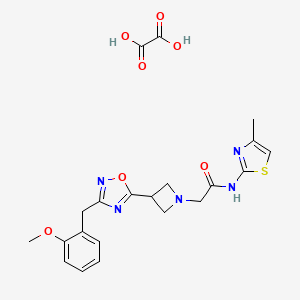
2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H23N5O7S and its molecular weight is 489.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate is a novel derivative of the 1,2,4-oxadiazole family, known for its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of the oxadiazole ring, which is known for its bioisosteric properties. The molecular formula is C20H22N4O3, and it has a molecular weight of approximately 378.42 g/mol. The presence of both azetidine and thiazole moieties enhances its biological profile.
Biological Activity
-
Anticancer Activity
- Recent studies have indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, related oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values ranging from 5 to 30 µM .
- The mechanism of action often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells .
-
Antimicrobial Properties
- Oxadiazole derivatives have demonstrated broad-spectrum antimicrobial activity. Compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria . For example, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects
- Antioxidant Activity
The biological activities of this compound are primarily attributed to:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cancer progression and inflammation.
- Interference with Cellular Signaling Pathways : They may modulate pathways such as NF-kB and MAPK signaling, which are critical in cancer cell proliferation and survival .
Research Findings
A comprehensive study on related oxadiazole derivatives found that modifications at specific positions significantly influenced their biological activity. For instance:
| Compound | Activity Type | IC50 / MIC Value |
|---|---|---|
| Compound A | Anticancer (HeLa) | 15 µM |
| Compound B | Antimicrobial (E. coli) | 10 µg/mL |
| Compound C | Anti-inflammatory (COX inhibition) | IC50 = 28 µM |
Case Studies
- Case Study on Anticancer Activity : A derivative similar to the target compound was tested against a panel of cancer cell lines and showed selective toxicity towards breast and lung cancer cells while sparing normal fibroblasts .
- Case Study on Antimicrobial Efficacy : In vitro studies demonstrated that a related oxadiazole compound effectively inhibited bacterial growth in clinical isolates of S. aureus with a MIC comparable to standard antibiotics .
Eigenschaften
IUPAC Name |
2-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S.C2H2O4/c1-12-11-28-19(20-12)22-17(25)10-24-8-14(9-24)18-21-16(23-27-18)7-13-5-3-4-6-15(13)26-2;3-1(4)2(5)6/h3-6,11,14H,7-10H2,1-2H3,(H,20,22,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFZXFOBJCPQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














